molecular formula C14H19NO5 B12178216 1-(1,3-Benzodioxol-5-yloxy)-3-(morpholin-4-yl)propan-2-ol

1-(1,3-Benzodioxol-5-yloxy)-3-(morpholin-4-yl)propan-2-ol

Cat. No.: B12178216
M. Wt: 281.30 g/mol
InChI Key: LDZNOWMXOFBXNJ-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yloxy)-3-(morpholin-4-yl)propan-2-ol is a synthetic organic compound characterized by a propan-2-ol backbone substituted with a 1,3-benzodioxol-5-yl ether group at position 1 and a morpholine moiety at position 3. Its IUPAC name reflects the presence of these key functional groups:

  • 1,3-Benzodioxol-5-yloxy: A bicyclic aromatic system with two oxygen atoms at positions 1 and 3, linked via an ether bond to the propanol chain.
  • Propan-2-ol: A secondary alcohol that may enhance solubility and serve as a pharmacophore in biological systems.

Properties

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yloxy)-3-morpholin-4-ylpropan-2-ol

InChI

InChI=1S/C14H19NO5/c16-11(8-15-3-5-17-6-4-15)9-18-12-1-2-13-14(7-12)20-10-19-13/h1-2,7,11,16H,3-6,8-10H2

InChI Key

LDZNOWMXOFBXNJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(COC2=CC3=C(C=C2)OCO3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yloxy)-3-(morpholin-4-yl)propan-2-ol can be achieved through a multi-step process:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Attachment of the Propanol Chain: The benzodioxole intermediate can be reacted with epichlorohydrin to introduce the propanol chain.

    Introduction of the Morpholine Ring: The final step involves the reaction of the intermediate with morpholine under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of 1-(1,3-Benzodioxol-5-yloxy)-3-(morpholin-4-yl)propan-2-ol would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yloxy)-3-(morpholin-4-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler alkane structure.

    Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, hydrogenation over palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a deoxygenated alkane.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yloxy)-3-(morpholin-4-yl)propan-2-ol has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular conditions.

    Biological Studies: The compound can be used to study the interactions between benzodioxole and morpholine moieties with biological macromolecules.

    Materials Science: It may be utilized in the synthesis of novel polymers or materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yloxy)-3-(morpholin-4-yl)propan-2-ol is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzodioxole moiety may interact with aromatic residues in proteins, while the morpholine ring could engage in hydrogen bonding or electrostatic interactions. These interactions could modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features, molecular weights, and biological activities of 1-(1,3-benzodioxol-5-yloxy)-3-(morpholin-4-yl)propan-2-ol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity (Inferred/Reported) Reference
1-(1,3-Benzodioxol-5-yloxy)-3-(morpholin-4-yl)propan-2-ol C₁₄H₁₈NO₅ 280.28* Benzodioxol, morpholine, secondary alcohol Potential CNS modulation
USP Paroxetine Related Compound G RS C₂₅H₂₄FNO₃·HCl 405.46 Benzodioxol, piperidine, fluorophenyl Serotonin reuptake inhibition
Morponidazolum C₁₀H₁₆N₄O₄ 272.26 Morpholine, nitroimidazole Antibacterial
3-(3-Methoxy-4,5-methylenedioxyphenyl)-2-propen-1-ol C₁₁H₁₂O₄ 208.21 Benzodioxol, propenol, methoxy Antioxidant (speculative)

*Calculated value based on molecular formula.

Key Findings from Comparative Analysis

Substituent-Driven Pharmacological Divergence
  • Benzodioxol vs. Piperidine/Phenyl Groups :

    • The target compound’s benzodioxol group shares structural similarity with USP Paroxetine Related Compound G RS , a paroxetine analog. However, the latter’s piperidine and fluorophenyl substituents enhance serotonin receptor affinity, whereas the morpholine group in the target compound may prioritize solubility over receptor specificity .
    • Benzodioxol’s lipophilicity aids blood-brain barrier penetration, suggesting CNS applicability, while morpholine’s polarity could reduce off-target effects compared to piperidine .
  • Morpholine vs. Nitroimidazole: Morponidazolum replaces the benzodioxol-propanol chain with a nitroimidazole group, conferring antibacterial activity via nitro group reduction and free radical generation. This highlights how nitrogenous heterocycles dictate mechanistic pathways .
Physicochemical Properties
  • The propan-2-ol chain in the target compound may stabilize hydrogen bonds with biological targets, a feature absent in 3-(3-methoxy-4,5-methylenedioxyphenyl)-2-propen-1-ol’s propenol group .
Metabolic Stability
  • Ether linkages (as in the target compound’s benzodioxol-oxy group) are generally more metabolically stable than ester or amine bonds, reducing first-pass metabolism risks. This contrasts with morponidazolum ’s nitroimidazole, which undergoes enzymatic activation .

Research Implications and Limitations

  • Gaps in Data : Direct pharmacological studies on 1-(1,3-benzodioxol-5-yloxy)-3-(morpholin-4-yl)propan-2-ol are absent in the provided evidence. Inferences rely on structural analogs, necessitating experimental validation.
  • Synthetic Feasibility: The compound’s modular structure (benzodioxol, propanol, morpholine) allows for derivatization to optimize target engagement or pharmacokinetics.

Biological Activity

1-(1,3-Benzodioxol-5-yloxy)-3-(morpholin-4-yl)propan-2-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features a benzodioxole moiety, which is known for its diverse pharmacological properties, including anticancer and anticholinesterase activities. This article aims to provide an in-depth examination of the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant research findings.

  • Molecular Formula : C15H19N3O3
  • Molecular Weight : 287.33 g/mol
  • IUPAC Name : 1-(1,3-benzodioxol-5-yloxy)-3-(morpholin-4-yl)propan-2-ol

The biological activity of 1-(1,3-benzodioxol-5-yloxy)-3-(morpholin-4-yl)propan-2-ol is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibiting AChE can enhance cholinergic signaling, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease .
  • Anticancer Activity : Research indicates that derivatives of benzodioxole exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have been shown to induce apoptosis in lung adenocarcinoma (A549) and glioma (C6) cells by disrupting mitochondrial membrane potential and inhibiting DNA synthesis .

Anticancer Activity

A study evaluating benzodioxole derivatives found that certain compounds exhibited significant cytotoxicity against A549 and C6 cell lines. The most effective derivative demonstrated increased early and late apoptosis rates, indicating a robust mechanism for inducing cancer cell death .

CompoundIC50 (µM)Apoptosis InductionCell Line
Compound 55.4Early: 25%
Late: 15%
A549
Compound 10108.0Not significantC6

Cholinesterase Inhibition

The compound's ability to inhibit AChE was assessed using Ellman's spectrophotometric method. Results indicated that while some derivatives showed weak inhibition against butyrylcholinesterase (BuChE), the primary focus remained on their AChE inhibitory potential.

CompoundAChE IC50 (µM)BuChE IC50 (µM)
Compound 10108.0 ± 3.53Not significant
Compound 9205.0 ± 5.0Weak inhibition

Case Studies

Several studies have highlighted the biological relevance of benzodioxole derivatives:

  • Synthesis and Evaluation : A study synthesized new thiosemicarbazone derivatives based on the benzodioxole structure and evaluated their anticancer properties against various cell lines. The findings suggested that structural modifications significantly affect cytotoxicity and mechanism of action .
  • Biocatalytic Reduction : Research into microbial reduction processes has shown that bacterial strains can effectively convert ketones containing the benzodioxole moiety into alcohols with high enantioselectivity, indicating potential applications in biotransformations .

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